molecular formula C15H15F2NO3S B10967069 2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide

2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B10967069
M. Wt: 327.3 g/mol
InChI Key: OALWUSIXCLJJJT-UHFFFAOYSA-N
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Description

2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide is an organic compound characterized by the presence of fluorine atoms, a methoxy group, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and 1-(4-methoxyphenyl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,5-difluorobenzenesulfonyl chloride is added dropwise to a solution of 1-(4-methoxyphenyl)ethylamine and the base, maintaining a low temperature to control the reaction rate. The mixture is then stirred at room temperature for several hours.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the aromatic ring.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the fluorine atoms.

    Oxidation: Products with oxidized sulfonamide or aromatic ring.

    Reduction: Products with reduced sulfonamide or aromatic ring.

Scientific Research Applications

2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: Used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Materials Science: Investigated for its properties in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide exerts its effects depends on its application:

    Pharmaceuticals: It may act by inhibiting specific enzymes or binding to receptors, altering cellular signaling pathways.

    Biological Interactions: It can interact with proteins or nucleic acids, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide is unique due to the presence of both fluorine atoms and a methoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its potential in various applications compared to similar compounds.

Properties

Molecular Formula

C15H15F2NO3S

Molecular Weight

327.3 g/mol

IUPAC Name

2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide

InChI

InChI=1S/C15H15F2NO3S/c1-10(11-3-6-13(21-2)7-4-11)18-22(19,20)15-9-12(16)5-8-14(15)17/h3-10,18H,1-2H3

InChI Key

OALWUSIXCLJJJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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